N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;(E)-but-2-enedioic acid N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;(E)-but-2-enedioic acid Agonist of the α7 nicotinic acetylcholine receptor (Ki values are 44 and 2800 for α7 and 5-HT3 respectively, IC50 values are > 100 μM for α3β4 and α1β1δγ respectively, and % inhibition is < 1 and 5% for α4β2 and hERG respectively). Orally active and brain penetrant.
Brand Name: Vulcanchem
CAS No.: 527680-57-5
VCID: VC0004640
InChI: InChI=1S/C16H20N2O3.C4H4O4/c19-16(17-13-10-18-5-3-11(13)4-6-18)12-1-2-14-15(9-12)21-8-7-20-14;5-3(6)1-2-4(7)8/h1-2,9,11,13H,3-8,10H2,(H,17,19);1-2H,(H,5,6)(H,7,8)/b;2-1+/t13-;/m0./s1
SMILES: C1CN2CCC1C(C2)NC(=O)C3=CC4=C(C=C3)OCCO4.C(=CC(=O)O)C(=O)O
Molecular Formula: C20H24N2O7
Molecular Weight: 404.4 g/mol

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;(E)-but-2-enedioic acid

CAS No.: 527680-57-5

Cat. No.: VC0004640

Molecular Formula: C20H24N2O7

Molecular Weight: 404.4 g/mol

* For research use only. Not for human or veterinary use.

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;(E)-but-2-enedioic acid - 527680-57-5

Specification

Description Agonist of the α7 nicotinic acetylcholine receptor (Ki values are 44 and 2800 for α7 and 5-HT3 respectively, IC50 values are > 100 μM for α3β4 and α1β1δγ respectively, and % inhibition is < 1 and 5% for α4β2 and hERG respectively). Orally active and brain penetrant.
CAS No. 527680-57-5
Molecular Formula C20H24N2O7
Molecular Weight 404.4 g/mol
IUPAC Name N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;(E)-but-2-enedioic acid
Standard InChI InChI=1S/C16H20N2O3.C4H4O4/c19-16(17-13-10-18-5-3-11(13)4-6-18)12-1-2-14-15(9-12)21-8-7-20-14;5-3(6)1-2-4(7)8/h1-2,9,11,13H,3-8,10H2,(H,17,19);1-2H,(H,5,6)(H,7,8)/b;2-1+/t13-;/m0./s1
Standard InChI Key QYQZUGYJVHHHEE-QDSMGTAFSA-N
Isomeric SMILES C1CN2CCC1[C@H](C2)NC(=O)C3=CC4=C(C=C3)OCCO4.C(=C/C(=O)O)\C(=O)O
SMILES C1CN2CCC1C(C2)NC(=O)C3=CC4=C(C=C3)OCCO4.C(=CC(=O)O)C(=O)O
Canonical SMILES C1CN2CCC1C(C2)NC(=O)C3=CC4=C(C=C3)OCCO4.C(=CC(=O)O)C(=O)O

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